molecular formula C12H17ClN2O B2786549 1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride CAS No. 1439900-50-1

1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride

Cat. No.: B2786549
CAS No.: 1439900-50-1
M. Wt: 240.73
InChI Key: PHYSPPBDIIDXMH-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride is a chemical compound that belongs to the class of phenylpiperidines It is characterized by a piperidine ring attached to a phenyl group, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via substitution reactions, often using phenyl halides or phenylboronic acids.

    Aminomethyl Substitution: The aminomethyl group is introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride can be compared with other phenylpiperidine derivatives, such as:

    1-[4-(Aminomethyl)phenyl]piperidin-2-one: Lacks the hydrochloride salt form but shares similar chemical properties.

    4-(Aminomethyl)phenylpiperidine: A simpler structure without the ketone group, leading to different reactivity and applications.

    Phenylpiperidine: The parent compound without the aminomethyl substitution, used as a precursor in various synthetic routes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15;/h4-7H,1-3,8-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYSPPBDIIDXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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